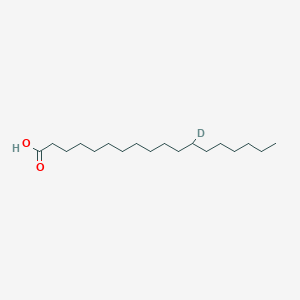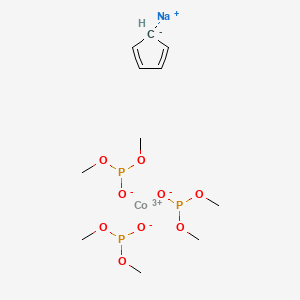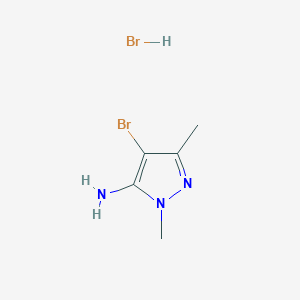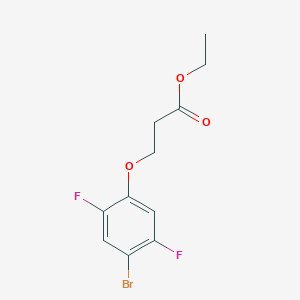
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate
Overview
Description
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a chemical compound with the molecular formula C11H11BrF2O3 . It has a molecular weight of 309.10 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate consists of an ethyl propanoate group attached to a bromo-difluorophenoxy group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate are not fully detailed in the search results. It is known that it has a molecular weight of 309.10 .Scientific Research Applications
Electrochemical Reduction
Electrochemical Reduction at Carbon Cathodes : Esteves et al. (2003) conducted a study on the direct electrochemical reduction of a bromo-propargyloxy ester at vitreous carbon cathodes in dimethylformamide. They observed prominent waves corresponding to cleavage of the carbon–bromine bond and subsequent reduction of ethyl trans-3-(3′,4′-dimethoxyphenyl)-prop-2-enoate. This study demonstrates the potential of electrochemical methods in modifying compounds like Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate (Esteves et al., 2003).
Reductive Intramolecular Cyclization Catalyzed by Nickel(I) : Another study by Esteves et al. (2005) explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates catalyzed by nickel(I). This process led to the formation of various compounds through catalytic reduction at more positive potentials than required for direct reduction (Esteves et al., 2005).
Spectroscopic and Diffractometric Study
- Study of Polymorphism in Pharmaceuticals : Vogt et al. (2013) conducted a spectroscopic and diffractometric study of polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. This research highlights the use of advanced characterization techniques for understanding the physical properties of such compounds (Vogt et al., 2013).
Synthesis and Biological Studies
- Synthesis and Bio-assay as Insect Growth Regulator : Devi and Awasthi (2022) synthesized Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate and studied it as an insect growth regulator. Their research involved comprehensive structure confirmation using various spectroscopic techniques and testing against the fifth instar of Galleria mellonella, revealing its potential as a juvenile hormone mimic (Devi & Awasthi, 2022).
Chemical Synthesis
- Synthesis of Pyrrole Derivatives : Nakanishi et al. (1990) discussed the synthesis of pyrrole derivatives from 5,6-Dihydro-4H-1,2-oxazines via reductive deoxygenation. They used α-Bromooximes, including ethyl 3-bromo-2-(hydroxyimino)propanoate, to produce these derivatives, indicating the versatility of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate in synthesizing complex organic structures (Nakanishi et al., 1990).
properties
IUPAC Name |
ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c1-2-16-11(15)3-4-17-10-6-8(13)7(12)5-9(10)14/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOWZUSQXPQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



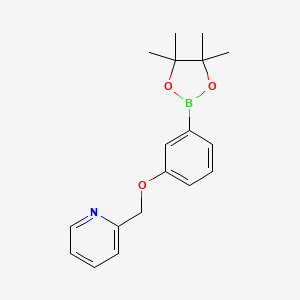
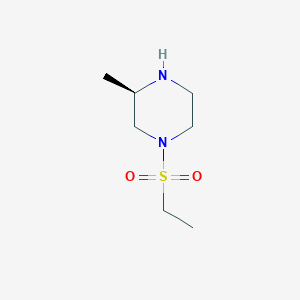
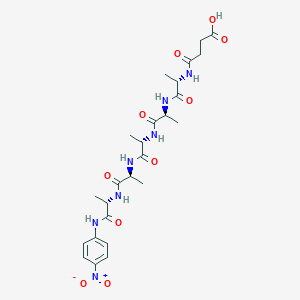

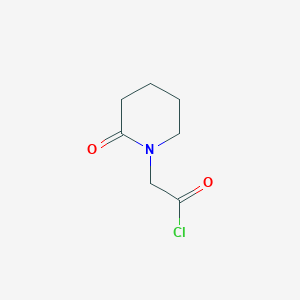
![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)
